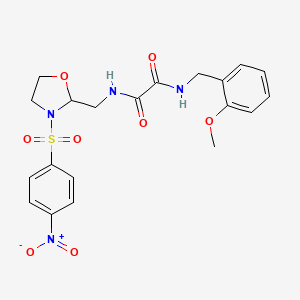![molecular formula C14H12N2O2 B2579156 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile CAS No. 1909305-03-8](/img/structure/B2579156.png)
1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile” is a chemical compound with the CAS Number: 1909305-03-8 . It has a molecular weight of 240.26 and its molecular formula is C14H12N2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O2/c15-8-14(6-3-7-14)9-16-12(17)10-4-1-2-5-11(10)13(16)18/h1-2,4-5H,3,6-7,9H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available sources .Aplicaciones Científicas De Investigación
Structural Diversity and Synthesis
The chemical compound "1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile" falls within the category of cyclobutane-containing compounds, which exhibit significant structural diversity, bioactivities, and synthetic challenges. Research on [2 + 2]-type cyclobutane natural products highlights their biosynthetic derivation from cycloaddition reactions, showcasing a wide range of biological effects and interesting formation processes. These compounds have attracted considerable attention for their distinctive cyclobutane architectures and the potential for biomimetic syntheses. The structural diversity of these molecules and their synthesis strategies offer insights into the total synthesis or biomimetic synthesis of similar cyclobutane natural products, as well as further investigations in phytochemistry (Yang et al., 2022).
Bioactivities and Applications
Cyclobutane-containing alkaloids isolated from terrestrial and marine species have been confirmed to possess antimicrobial, antibacterial, antitumor, and other activities. Over 60 biologically active compounds have been identified, underscoring the importance of cyclobutane-containing alkaloids as a significant source of leads for drug discovery. The structures, synthesis, origins, and biological activities of these compounds are crucial for the development of new pharmaceuticals and therapeutic agents (Sergeiko et al., 2008).
Synthetic and Analytical Chemistry
The chemistry of cyclobutane and its derivatives has been extensively studied for its relevance to synthetic and analytical chemistry. The understanding of the stereochemistry of homolytic nonconcerted ring opening of small carbocycles, including cyclobutane, is essential for the synthesis of complex molecules. Studies on cyclobutane ring opening have revealed insights into the stereochemical pathways that facilitate the formation of biradicals and their subsequent reactions. These findings are critical for the development of synthetic methodologies that require precise control over molecular architecture (Gajewski, 1981).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
As for the future directions, it’s hard to predict without specific context. The compound could be of interest in various fields of research, including medicinal chemistry, materials science, or environmental science. Its potential uses would largely depend on its physical and chemical properties, biological activity, and the results of future studies .
Propiedades
IUPAC Name |
1-[(1,3-dioxoisoindol-2-yl)methyl]cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-8-14(6-3-7-14)9-16-12(17)10-4-1-2-5-11(10)13(16)18/h1-2,4-5H,3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSHSOPGIOCIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

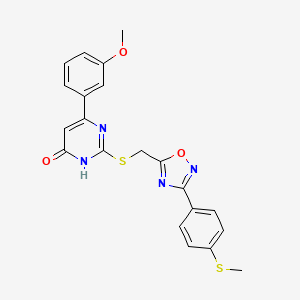
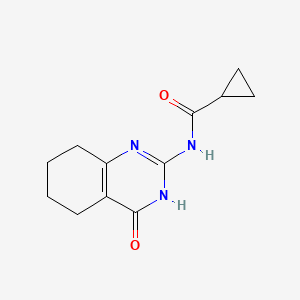
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2579076.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2579079.png)

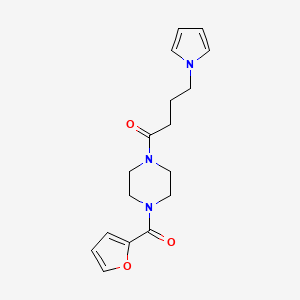
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)
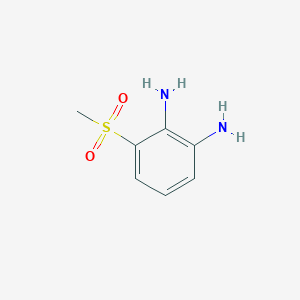
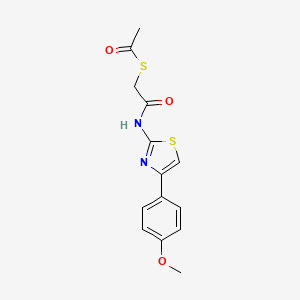
![ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate](/img/structure/B2579091.png)
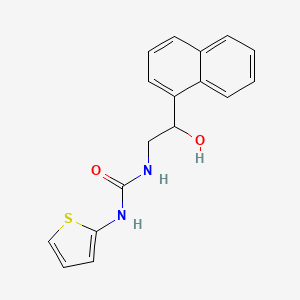
![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
